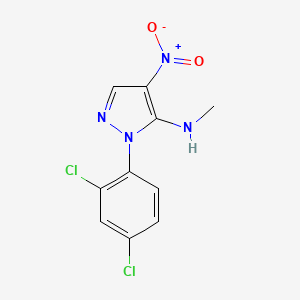

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 2,4-dichlorophenyl compounds is achieved using a mixture of nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group.

Formation of Pyrazole Ring: The nitro-substituted intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.

N-Methylation: The final step involves the methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: Formation of 1-(2,4-dichlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrazoles, including 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, showed effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:

A comparative analysis was conducted on the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an IC50 value lower than that of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.166 | 0.037 |

| Diclofenac | 0.200 | 0.045 |

The above table shows that this compound exhibits superior inhibition compared to diclofenac, a commonly used anti-inflammatory drug .

Analgesic Effects

In preclinical studies, this compound has been shown to possess analgesic properties comparable to traditional analgesics like aspirin and ibuprofen. The analgesic effect was assessed using the acetic acid-induced writhing test in mice.

Case Study:

In a controlled experiment, mice treated with varying doses of the compound displayed a significant reduction in pain response compared to the control group. The results indicated a dose-dependent relationship where higher doses led to greater pain relief .

Chemical Properties and Structure

The molecular formula for this compound is C10H8Cl2N4O2, with a molecular weight of approximately 287.1 g/mol. Its structure includes:

- A dichlorophenyl moiety which enhances lipophilicity.

- A nitro group that may contribute to its biological activity through redox reactions.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

2,4-dichlorophenyl derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenylhydrazine share structural similarities with 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Nitro-substituted pyrazoles: Compounds like 4-nitro-1H-pyrazole and its derivatives.

Uniqueness

This compound is unique due to the combination of its dichlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-(2,4-Dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of nitro-substituted pyrazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a dichlorophenyl group and a nitro group. Its chemical structure can be represented as follows:

The biological effects of this compound are primarily attributed to the presence of the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates may interact with various cellular components, leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate the activity of receptors that play critical roles in cellular signaling.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition: The compound has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics against resistant bacterial strains .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of nitro-substituted pyrazoles. The findings suggested that treatment with this compound significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures .

Safety and Toxicology

While preliminary studies suggest beneficial biological activities, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments should include:

- Acute Toxicity Studies: To determine lethal doses and adverse effects.

- Chronic Exposure Assessments: To evaluate long-term safety in relevant biological systems.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O2/c1-13-10-9(16(17)18)5-14-15(10)8-3-2-6(11)4-7(8)12/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDUCRHJXSLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.